2-Nitromesitylene

Beschreibung

Significance and Context within Nitroaromatic Chemistry

Nitration is a foundational process in organic chemistry that involves the introduction of a nitro (-NO₂) group into an organic compound. numberanalytics.com This reaction is of great importance as it significantly alters the properties of the parent molecule, making nitroaromatic compounds valuable precursors in the synthesis of dyes, pharmaceuticals, and explosives. numberanalytics.comnumberanalytics.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and influences the orientation of subsequent reactions. numberanalytics.comnumberanalytics.com

Within this context, 2-Nitromesitylene is significant for several reasons. It is a substituted nitrobenzene (B124822) derivative used in the synthesis of more complex molecules, including pharmaceutical compounds. chemicalbook.com Its structure, with three methyl groups flanking the nitro group, creates considerable steric hindrance. This steric crowding influences the chemical behavior of the nitro group and the aromatic ring, making this compound a valuable substrate for studying reaction mechanisms where steric effects are prominent. aip.org For instance, research has explored the selective reduction of nitroaromatics, where the steric hindrance in this compound affects its reactivity compared to less substituted compounds like nitrobenzene. google.com Furthermore, studies on its dipole moments have provided insights into charge-transfer processes in twisted nitrobenzene systems. aip.org

Historical Perspectives on Nitration Chemistry and this compound

The history of nitration chemistry dates back to the 19th century. numberanalytics.comnumberanalytics.com In 1834, Eilhard Mitscherlich reported the synthesis of nitrobenzene by treating benzene (B151609) with fuming nitric acid. ewadirect.comrsc.orgchemcess.com This discovery marked the beginning of aromatic nitration chemistry. chemcess.com A significant advancement came in 1845 when Hofmann and Muspratt detailed the use of a "mixed acid"—a combination of nitric acid and sulfuric acid—for the nitration of benzene. chemcess.com It is now understood that the role of the strong sulfuric acid is to facilitate the generation of the active electrophile, the nitronium ion (NO₂⁺), which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. numberanalytics.comrsc.org

The nitration of mesitylene (B46885) to produce nitromesitylene also has historical roots in early organic synthesis. One of the established methods for preparing this compound involves the direct nitration of mesitylene. orgsyn.org An early method reported by Fittig and Storer in 1868 involved the use of concentrated nitric acid. orgsyn.org Another historical synthesis method involves creating a nitrating agent from nitric acid and acetic anhydride (B1165640). chembk.com This procedure involves adding nitric acid to a solution of mesitylene in acetic anhydride while keeping the temperature low to control the reaction, which can be explosive if the nitric acid is added too quickly. chembk.comorgsyn.org Over the years, various purification methods have been developed, such as crystallization from ethanol (B145695) or methanol, to obtain pure this compound. chemicalbook.comorgsyn.org

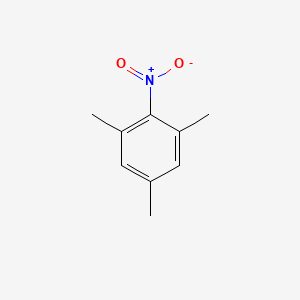

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKDQTVGHRSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060533 | |

| Record name | Benzene, 1,3,5-trimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-71-4 | |

| Record name | Nitromesitylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitromesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-trimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitromesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitromesitylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKZ2NK5ME7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Nitromesitylene and Its Precursors

Classical Nitration Approaches to Mesitylene (B46885)

Traditional methods for nitrating mesitylene rely on potent nitrating agents, often in highly acidic environments. These approaches are well-established but can present challenges regarding selectivity and the generation of acidic waste.

Mixed Acid Nitration Systems

The most conventional method for aromatic nitration involves the use of a "mixed acid," a combination of nitric acid (HNO₃) and a stronger dehydrating acid, typically sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chemcess.com

When applied to mesitylene, mixed acid systems can effectively produce nitromesitylene. The reaction is typically exothermic and requires careful temperature control to prevent over-nitration, which leads to the formation of dinitromesitylene. oup.comgoogle.com The ratio of the acids and the reaction temperature are critical parameters. For instance, one process describes adding mesitylene to a mixed acid of H₂SO₄ and HNO₃ (weight ratio 78:22) and controlling the temperature, followed by heating to 90°C to complete the reaction. google.com Another study notes that nitration of mesitylene with mixed acid can yield both mono- and dinitro derivatives as major products. oup.com The molar ratio of nitric acid to the aromatic hydrocarbon is a determining factor in the reaction's outcome. researchgate.net Studies using 15N-CIDNP (Chemically Induced Dynamic Nuclear Polarization) have shown that during the nitration of mesitylene with mixed acid in acetic acid, the reaction proceeds predominantly through the classical Ingold mechanism involving the nitronium ion. rsc.org

Table 1: Effect of Nitric Acid to Mesitylene Molar Ratio on Conversion researchgate.netnih.govfrontiersin.org

| Molar Ratio (HNO₃/Mesitylene) | Conversion (%) |

|---|---|

| 26.3 | 90-95 |

| 22 | 34 |

| 15.4 | 90-95 |

| 8.8 | Diminishing yields below this ratio |

| 4 or 2 | Single-digit percentile yields |

Nitrating Agents and Reactivity Considerations

Besides the standard mixed acid, other nitrating agents have been employed for the synthesis of 2-nitromesitylene. These include fuming nitric acid, which can be used alone or in an organic solvent. oup.comgoogle.com One method proposed the nitration of mesitylene with fuming nitric acid in the presence of a solid ascanite-bentonite catalyst in hexane (B92381) or carbon tetrachloride at room temperature, achieving a high yield (90%) and a high mono- to dinitration ratio (12-17:1). google.com

Other reagents include acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640). orgsyn.org This method can be explosive if the nitric acid is added too rapidly. orgsyn.org The high reactivity of mesitylene, conferred by the three electron-donating methyl groups, makes it susceptible to side reactions and over-nitration. rushim.ru The choice of nitrating agent and reaction conditions must be carefully managed to favor the desired mono-nitration product. wikipedia.org Investigations have shown that the nitration of mesitylene can occur through two different pathways: direct nitration by the nitronium ion or a nitrous acid-catalyzed process, which can become significant at higher mesitylene concentrations. rsc.org

Advanced and Selective Nitration Techniques

To overcome the limitations of classical methods, particularly regarding selectivity and harsh conditions, advanced nitration techniques have been developed. These often involve the use of catalysts to achieve milder reaction conditions and greater control over the reaction products. numberanalytics.com

Catalytic Nitration Methods

Catalytic systems offer a promising alternative to traditional stoichiometric reagents, often providing higher selectivity and easier workup procedures.

Various metal-based catalysts have been shown to be effective for the nitration of mesitylene. Bismuth salts, in particular, have emerged as useful catalysts. For example, bismuth subnitrate, in combination with thionyl chloride, can nitrate mesitylene in excellent yield with high selectivity, avoiding the formation of dinitro products. mdpi.com Similarly, a suspension of bismuth (III) nitrate pentahydrate has been used as an effective reagent for the ring nitration of activated aromatics like mesitylene under mild conditions, without requiring external promoters. researchgate.net Other metal-based systems include the use of a metal salt of perfluoroalkane sulfonic acid as a catalyst. google.com While transition metal-catalyzed C-H nitration is an expanding field, it often requires directing groups to achieve high regioselectivity, a feature less critical for the symmetrical mesitylene substrate. researchgate.net

Ionic liquids (ILs) have been explored as alternative reaction media for nitration, offering potential benefits such as reusability and unique solvent effects. jchemrev.comacs.org The nitration of mesitylene has been successfully carried out using bismuth (III) nitrate pentahydrate in an imidazolium-based ionic liquid, [bmim][PF₆]. researchgate.net This system provided a 96% yield of this compound in a significantly shorter reaction time (60 minutes) compared to using a conventional organic solvent like 1,2-dichloroethane (B1671644) (24-48 hours). researchgate.netarkat-usa.org This demonstrates that the ionic liquid can act as more than just an inert solvent, potentially facilitating the reaction and enhancing its rate. researchgate.net

Table 2: Comparison of Mesitylene Nitration in Ionic Liquid vs. Organic Solvent researchgate.net

| Nitrating System | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Bi(NO₃)₃·5H₂O | [bmim][PF₆] | ~60 minutes | 96 |

| Bi(NO₃)₃·5H₂O | 1,2-Dichloroethane | 24 - 48 hours | ~96 |

Heterogeneous Catalysis in this compound Synthesis

The use of heterogeneous catalysts in the nitration of mesitylene offers significant advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved selectivity. Solid acid catalysts are particularly prominent in this area.

Research has demonstrated the efficacy of using ascanite-bentonite, an affordable and readily available clay-based catalyst, for the nitration of mesitylene. In a method utilizing fuming nitric acid in the presence of activated ascanite-bentonite, a high yield of this compound (up to 90%) was achieved at room temperature. google.com This process was conducted in an organic solvent like hexane or carbon tetrachloride and demonstrated a high degree of conversion of the starting mesitylene (95%) with a favorable mono- to di-nitration ratio. google.com

Zeolites, microporous aluminosilicate (B74896) minerals, have also been extensively studied as shape-selective catalysts for aromatic nitrations. nih.gov The pore size of the zeolite catalyst is a critical factor in controlling the isomer distribution of nitration products. google.com For instance, Beta zeolite has been identified as an efficient and eco-friendly catalyst for the liquid-phase nitration of substituted aromatics. researchgate.netepa.gov Its three-dimensional channel structure and large pore sizes facilitate shape selectivity. researchgate.net The use of solid acids like zeolites or sulfated silica (B1680970) can replace traditional corrosive liquid acid mixtures, representing a cleaner synthetic route. nih.govresearchgate.netmrs-k.or.kr

Table 1: Performance of Heterogeneous Catalysts in Mesitylene Nitration

| Catalyst | Nitrating Agent | Solvent | Temperature | Yield of this compound | Mesitylene Conversion | Source |

|---|---|---|---|---|---|---|

| Activated Ascanite-Bentonite | Fuming Nitric Acid | Hexane or Carbon Tetrachloride | 20-25 °C | 90% | 95% | google.com |

| Beta Zeolite (Hβ) | Nitric Acid | Not specified | Not specified | High regioselectivity reported | Not specified | researchgate.netepa.gov |

Green Chemistry Approaches to Nitration

Traditional aromatic nitration methods often rely on a mixture of concentrated nitric and sulfuric acids, which is highly corrosive, hazardous, and generates significant waste. frontiersin.orgchemistryforsustainability.orgnih.gov Green chemistry principles aim to develop more environmentally benign alternatives by using safer solvents, reducing waste, and improving energy efficiency. innovareacademics.in

A major focus in the green synthesis of this compound is the replacement of the mixed-acid system. Studies have successfully employed dilute aqueous nitric acid as the nitrating agent, which significantly improves the safety profile of the reaction. frontiersin.orgchemistryforsustainability.org Mesitylene has been used as a model substrate to optimize these greener protocols because its high symmetry yields a single mono-nitrated product, simplifying analysis. frontiersin.orgnih.gov Research has shown that quantitative yields of this compound can be achieved using dilute nitric acid at room temperature without additional solvents or catalysts. frontiersin.org

Table 2: Effect of Reaction Conditions on the Green Nitration of Mesitylene

| Nitric Acid (15.8 M) Volume | Mesitylene Volume | Activation Method | Yield | Source |

|---|---|---|---|---|

| 4.0 mL | 0.5 mL | Stirring | 95% | frontiersin.orgresearchgate.net |

| 4.0 mL | 0.5 mL | Sonication | 95% | frontiersin.orgresearchgate.net |

| 2.5 mL | 0.5 mL | Stirring | 78% | frontiersin.orgresearchgate.net |

| 2.5 mL | 0.5 mL | Sonication | 100% | frontiersin.orgresearchgate.net |

| 2.0 mL | 0.5 mL | Stirring | 39% | frontiersin.orgresearchgate.net |

| 2.0 mL | 0.5 mL | Sonication | 39% | frontiersin.orgresearchgate.net |

Continuous Flow Synthesis of this compound

Continuous flow synthesis, often utilizing microreactors, has emerged as a powerful technology for chemical production, offering significant improvements in safety, efficiency, and scalability over traditional batch processes. mit.edubeilstein-journals.org Microreactors are characterized by small channel dimensions (typically in the micrometer to millimeter range), which provide a high surface-area-to-volume ratio. mdpi.comsrce.hr This feature allows for superior heat and mass transfer, enabling precise control over highly exothermic reactions like nitration. mdpi.comresearchgate.net

The application of continuous flow technology to nitration processes provides an efficient, safe, and sustainable path for industrial synthesis. rsc.org The low hold-up volume within the reactor minimizes the risk associated with handling potentially explosive nitroaromatic compounds. researchgate.net For the synthesis of this compound, a continuous flow setup would involve pumping mesitylene and the nitrating agent through a microreactor or tubular reactor where they mix and react under controlled temperature and residence time. nih.gov This technology allows for rapid process optimization and can be scaled up for production by either increasing the size of the reactor channels (scale-up) or by running multiple reactors in parallel (scale-out). mit.edu While specific studies detailing the continuous flow synthesis of this compound are part of the broader research into nitrating various aromatics, the principles have been successfully applied to similar substrates like o-xylene (B151617) and p-xylene, achieving high yields and throughputs of several hundred grams per hour. rsc.orgnih.gov

Regioselectivity and Isomer Distribution in Mesitylene Nitration

Regioselectivity in electrophilic aromatic substitution refers to the preference for substitution at one position over another. In the case of mesitylene (1,3,5-trimethylbenzene), the nitration reaction exhibits exceptionally high regioselectivity. Due to the high symmetry of the mesitylene molecule, the three unsubstituted ring positions are chemically equivalent. frontiersin.orgnih.gov

The nitration of mesitylene almost exclusively yields a single mono-nitrated product: this compound. frontiersin.orgnih.gov This is a direct consequence of the molecular structure. The three methyl groups activate the ring and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. In mesitylene, the positions ortho to one methyl group are either occupied by another methyl group or are the same as the positions ortho to the other two methyl groups. The para position relative to any methyl group is always occupied by another methyl group. Therefore, all three available positions are identical, leading to the formation of just one isomer. frontiersin.orgnih.gov This high selectivity simplifies purification and makes mesitylene an ideal substrate for studying nitration reaction conditions without the complication of multiple isomers. frontiersin.orgnih.govumb.edu

Factors Influencing Ortho/Para Selectivity

In many electrophilic aromatic substitution reactions, particularly on monosubstituted benzene (B151609) rings, a key consideration is the ratio of ortho to para isomers formed. dalalinstitute.com This ratio is influenced by statistical factors, charge density, and steric effects. dalalinstitute.com However, in the specific case of the mono-nitration of mesitylene, the concept of ortho/para selectivity between different products is not applicable.

As described previously, the high symmetry of mesitylene means that all potential sites for mono-nitration are equivalent. frontiersin.orgnih.gov Any substitution on one of the three available carbons results in the same molecule: this compound. Therefore, a distribution of ortho and para isomers is not observed. The regioselectivity is dictated entirely by the inherent structure of the starting material, which funnels the reaction toward a single constitutional isomer. nih.govacs.org

Steric and Electronic Effects on Nitration

Both steric and electronic effects play crucial roles in the nitration of mesitylene. nih.govacs.orgnumberanalytics.com

Electronic Effects: The three methyl groups on the mesitylene ring are electron-donating groups. libretexts.org They activate the aromatic ring towards electrophilic attack through an inductive effect, pushing electron density into the π-system. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards the electrophilic nitronium ion (NO₂⁺) compared to benzene. This activation stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the reaction, lowering the activation energy for the substitution. libretexts.org

Reaction Mechanisms and Reactivity of 2 Nitromesitylene

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 2-nitromesitylene from mesitylene (B46885) (1,3,5-trimethylbenzene) is a classic example of electrophilic aromatic substitution (EAS). This process involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (–NO₂). The presence of three electron-donating methyl groups on the mesitylene ring makes it highly reactive towards electrophiles. google.comechemi.com

The primary electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com It is typically generated in situ by the reaction of nitric acid with a stronger acid, such as sulfuric acid. google.combyjus.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. google.commasterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack by the Aromatic Ring : The π-electron system of the mesitylene ring, acting as a nucleophile, attacks the nitronium ion. This step is the rate-determining step of the reaction as it disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The result is the formation of a resonance-stabilized carbocation known as an arenium ion, or more specifically, a Wheland intermediate. pw.edu.plucl.ac.uklumenlearning.com

Deprotonation : A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.commasterorganicchemistry.com This restores the aromatic π-system, leading to the final product, this compound. libretexts.org

The three methyl groups on mesitylene are ortho, para-directing and strongly activating, meaning they increase the electron density of the ring and direct the incoming electrophile to the positions ortho and para to them. In mesitylene, all available positions (2, 4, and 6) are equivalent and are ortho to two methyl groups and para to one, making the substitution highly regioselective. cdnsciencepub.com

Despite the high activation of the mesitylene ring, the structure of this compound exhibits significant steric strain. The bulky nitro group is flanked by two methyl groups at the ortho positions. This steric crowding forces the nitro group to twist out of the plane of the benzene (B151609) ring. cdnsciencepub.comcdnsciencepub.com

An X-ray crystallographic study of this compound revealed that the angle between the plane of the nitro group and the plane of the aromatic ring is 66.4°. cdnsciencepub.comcdnsciencepub.com This deviation from coplanarity has a profound effect on the electronic properties of the molecule, a phenomenon known as steric inhibition of resonance.

Normally, the nitro group is a strong deactivating group due to its ability to withdraw electron density from the ring via resonance. However, for this resonance interaction to be effective, the p-orbitals of the nitro group must overlap with the π-system of the aromatic ring, which requires a planar arrangement. In this compound, the significant twist of the nitro group drastically reduces this overlap. cdnsciencepub.com

This inhibition of resonance is supported by spectroscopic data. The symmetrical stretching vibration frequency of the NO₂ group in this compound (1363 cm⁻¹ in solution) is much closer to that of a non-conjugated nitro compound like phenylnitromethane (1367 cm⁻¹) than to a fully conjugated one like nitrobenzene (B124822) (1341 cm⁻¹). cdnsciencepub.com This indicates that the resonance interaction between the nitro group and the aromatic ring is markedly reduced, though not completely eliminated. cdnsciencepub.com The predicted resonance energy is only about one-fifth of what would be expected for a planar model. cdnsciencepub.com

While the classical EAS mechanism involving the nitronium ion is widely accepted, research has pointed to the possibility of an alternative pathway involving single electron transfer (ET). rsc.orgpsu.edu In this mechanism, the aromatic compound first donates an electron to the nitrating species to form an aromatic radical cation and a radical.

For highly reactive aromatic compounds like mesitylene, an ET mechanism has been proposed, particularly in nitrous acid-catalyzed nitrations. rsc.orgscispace.com The process can be summarized as:

Electron Transfer : The aromatic hydrocarbon (ArH) transfers an electron to an electrophilic species (like NO⁺ in nitrous acid catalysis), forming an aromatic radical cation (ArH⁺•). psu.edu

Radical Coupling : The ArH⁺• then reacts with nitrogen dioxide (NO₂) to form the nitro-substituted product. acs.org

Studies using ¹⁵N nuclear magnetic resonance (NMR) spectroscopy have provided evidence for radical intermediates in certain nitration reactions. For instance, the nitrous acid-catalyzed nitration of mesitylene shows strong ¹⁵N nuclear polarization, which is a hallmark of reactions proceeding through radical pairs. rsc.org The direct nitration of mesitylene by the nitronium ion, however, does not show this polarization, suggesting it does not proceed via a radical cation intermediate. rsc.orgresearchgate.net

Further investigations into the gas-phase reactions of the mesitylene radical cation with NO₂ have shown that a nitromesitylene cation can be formed. acs.orgdtic.mil However, under these conditions, this cation is unstable and readily transfers a proton to a neutral mesitylene molecule. dtic.mil The product composition from reactions involving the pre-formed mesitylene radical cation differs from that of direct nitration, indicating that the ET pathway is not the primary mechanism for nitration with nitronium ions but may be significant under other specific conditions, such as nitrous acid catalysis. rsc.orgrsc.org

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group (–NH₂), providing a key synthetic route to 2,4,6-trimethylaniline (B148799) (mesidine). This transformation is a fundamental reaction in organic synthesis, converting an electron-withdrawing group into a strongly electron-donating group. masterorganicchemistry.com

The most common and synthetically useful reduction of this compound is its conversion to 2,4,6-trimethylaniline. wikipedia.orggoogle.com This reaction is typically achieved through two main methodologies:

Catalytic Hydrogenation : This method involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. This is often considered a "clean" method as the only byproduct is water.

Metal-Acid Reductions : This classic method uses an easily oxidized metal in the presence of an acid. masterorganicchemistry.com A variety of metal/acid systems have been employed, including:

Tin (Sn) and hydrochloric acid (HCl). acs.org

Iron (Fe) and hydrochloric acid or acetic acid. acs.org

Zinc (Zn) and ammonium (B1175870) chloride (NH₄Cl). mdpi.com

The resulting 2,4,6-trimethylaniline is a valuable intermediate, particularly in the synthesis of dyes and other complex organic molecules. wikipedia.org The amino group, being a strong activator, significantly influences the subsequent reactivity of the aromatic ring. masterorganicchemistry.com

The following table summarizes common reagents used for the reduction of this compound to 2,4,6-trimethylaniline.

The reduction of a nitro group to an amine is a six-electron reduction. The mechanism varies depending on the reagents used but generally proceeds through several intermediates.

In catalytic hydrogenation , the reaction occurs on the surface of the metal catalyst. Both the this compound and hydrogen molecules are adsorbed onto the catalyst surface. The N=O double bonds of the nitro group are sequentially hydrogenated, likely passing through nitroso (–N=O) and hydroxylamine (B1172632) (–NHOH) intermediates before reaching the final amine (–NH₂). The catalyst facilitates the cleavage of the H–H bond and the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds.

In metal-acid reductions , the mechanism involves a series of single electron transfers from the metal surface to the nitro group, coupled with protonation steps by the acid. The generally accepted pathway is:

Nitro to Nitroso : The nitro group (Ar–NO₂) is reduced to a nitroso group (Ar–N=O).

Nitroso to Hydroxylamine : The nitroso group is further reduced to a hydroxylamine (Ar–NHOH).

Hydroxylamine to Amine : The hydroxylamine is finally reduced to the amine (Ar–NH₂).

Compound List

Homogeneous and Heterogeneous Catalysis in Reduction

The reduction of the nitro group in this compound (1,3,5-trimethyl-2-nitrobenzene) to form 2-aminomesitylene is a fundamental transformation, achievable through both homogeneous and heterogeneous catalytic methods. thieme.desioc-journal.cn These processes are pivotal for synthesizing amines, which are crucial intermediates in various chemical industries. nih.govmasterorganicchemistry.com

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity under mild conditions. sioc-journal.cnyoutube.com Ruthenium complexes, such as those stabilized with ligands like triphenylphosphine (B44618), have been shown to be effective for the reduction of nitroaromatics. google.com For instance, a ruthenium chloride complex with triphenylphosphine (RuCl₂(P(C₆H₅)₃)₃) can selectively hydrogenate nitroaromatics. google.com In a competitive reduction experiment involving an equimolar mixture of nitrobenzene and this compound, the ruthenium complex demonstrated preferential hydrogenation of nitrobenzene before significant reduction of the sterically hindered this compound occurred. google.com This selectivity highlights the influence of steric hindrance on the catalytic activity. google.com The reaction is typically carried out under superatmospheric pressure with hydrogen gas in a non-aqueous, non-oxidizing solvent like a benzene/ethanol (B145695) mixture. google.com

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. rsc.org Common methods for the reduction of nitroarenes involve catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. thieme.demdpi.com

A study detailed the reduction of this compound using zinc dust and ammonium chloride in a methanol/water solvent system. mdpi.com This method provides a high yield of 2,4,6-trimethylaniline (2-aminomesitylene). mdpi.com Another advanced heterogeneous system utilizes a hydrogenase enzyme immobilized on carbon black (Hyd-1/C), which can reduce a wide array of nitroarenes to their corresponding amines under mild, aqueous conditions (room temperature, 1 bar H₂). nih.gov While this compound was not specifically listed among the thirty substrates tested, the system's broad applicability and tolerance to various functional groups suggest its potential utility. nih.gov

The choice between homogeneous and heterogeneous catalysis often depends on the desired selectivity, reaction conditions, and scalability of the process. thieme.dersc.org

| Catalyst Type | Catalyst Example | Key Features | Reaction Conditions | Source |

|---|---|---|---|---|

| Homogeneous | RuCl₂(P(C₆H₅)₃)₃ | High selectivity; sensitive to steric hindrance. | ~120°C, ~1300 psig H₂, benzene/ethanol solvent. | google.com |

| Heterogeneous | Zn/NH₄Cl | Effective for high-yield synthesis of 2,4,6-trimethylaniline. | Room temperature, MeOH/H₂O solvent. | mdpi.com |

| Heterogeneous (Biocatalyst) | Hyd-1/C (Hydrogenase on Carbon) | Environmentally friendly, mild conditions, broad substrate scope. | Room temperature, 1 bar H₂, aqueous buffer. | nih.gov |

Oxidation Reactions Involving this compound

The oxidation of the methyl groups of this compound to carboxylic acid groups is a significant transformation. This process typically requires strong oxidizing agents due to the stability of the alkylbenzene side chains. orgoreview.com The presence of at least one benzylic hydrogen is a prerequisite for the oxidation of alkyl groups on a benzene ring. orgoreview.com

Common oxidizing agents for this type of reaction include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or alkaline conditions. orgoreview.comphysicsandmathstutor.com The reaction involves heating the alkylbenzene under reflux with the oxidizing agent. orgoreview.comphysicsandmathstutor.com Regardless of the length of the alkyl chain, it is typically oxidized down to a single carboxyl group directly attached to the ring. orgoreview.com

For this compound, the three methyl groups can potentially be oxidized to form various carboxylic acid derivatives. For example, the oxidation of one methyl group would yield 2-nitro-3,5-dimethylbenzoic acid. The complete oxidation of all three methyl groups would result in the formation of 2-nitro-1,3,5-benzenetricarboxylic acid. This transformation converts the activating, ortho-para directing methyl groups into a deactivating, meta-directing carboxyl group. orgoreview.com

The aromatic ring of nitroaromatic compounds is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group. nih.gov However, under specific conditions, oxidative transformations of the aromatic ring, such as oxidative dearomatization, can occur. mdpi.comresearchgate.net

One approach to achieving such transformations involves the use of hypervalent iodine reagents. mdpi.comresearchgate.net For example, 2-iodoxybenzoic acid (IBX) has been used to achieve regioselective dearomatization of 2-methylanilines into ortho-quinol imines. mdpi.com While this specific reaction was demonstrated on aniline (B41778) derivatives, it points to the possibility of similar transformations for other substituted aromatics. The reduction of this compound to 2,4,6-trimethylaniline is a known process, which could then potentially undergo such oxidative dearomatization. mdpi.com

Another pathway for aromatic ring transformation is through enzymatic reactions. numberanalytics.com Enzymes like cytochrome P450 can catalyze the oxidation of aromatic compounds to form arene oxides, which are reactive intermediates. numberanalytics.com While direct evidence for the oxidative dearomatization or ring-opening of this compound itself is limited, these related reactions indicate potential, albeit challenging, pathways for the transformation of its aromatic core.

Other Aromatic Transformations and Substituent Effects

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, typically involving a metal catalyst like palladium. libretexts.orgwikipedia.org While this compound is not a direct partner in standard cross-coupling reactions like the Suzuki-Miyaura coupling, it can be converted into a suitable derivative. researchgate.netmdpi.com

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or triflate. harvard.edu A common strategy involves converting the starting material into a halide. For instance, a related compound, 1-chloro-2-nitrobenzene, has been successfully used in Suzuki cross-coupling reactions with phenylboronic acid to produce 2-nitrobiphenyls. researchgate.net This suggests that if a halogen were introduced onto the this compound ring or one of its methyl groups, it could then participate in cross-coupling.

Alternatively, the nitro group itself can be the site of transformation. The reduction of this compound to 2-aminomesitylene opens up other possibilities. mdpi.com The resulting amino group can be converted into a diazonium salt, which can then participate in various transformations, or it could be used to direct other reactions. Furthermore, recent advances have demonstrated the use of nitroarenes themselves as electrophilic coupling partners in Suzuki-Miyaura reactions, although this often requires specific catalytic systems and conditions. mdpi.com

| Step | Reaction | Description | Potential Outcome | Source |

|---|---|---|---|---|

| 1 | Halogenation | Introduction of a halogen (e.g., Br, I) onto the aromatic ring. | Halogenated this compound. | researchgate.net |

| 2 | Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the halogenated intermediate with an arylboronic acid. | A biaryl derivative of this compound. | libretexts.orgharvard.edu |

| Alternative Path | ||||

| 1a | Reduction | Reduction of the nitro group to an amino group. | 2-Aminomesitylene. | mdpi.com |

| 2a | Diazotization/Sandmeyer | Conversion of the amino group to a diazonium salt, followed by reaction with a halide source. | Halogenated mesitylene derivative. | masterorganicchemistry.com |

Rearrangement reactions involve the migration of an atom or group within a molecule. bdu.ac.in While specific, named rearrangement reactions starting directly from this compound are not prominently documented, related compounds and general principles suggest potential transformations.

For example, nitramines, which can be formed from anilines, undergo acid-catalyzed rearrangement. Studies on the rearrangement of 2,6-dichloro-N-nitroaniline, a structurally analogous compound with ortho substituents, show it rearranges to form 2,6-dichloro-4-nitroaniline. cdnsciencepub.com In these studies, nitromesitylene was used as an inert standard, indicating its stability under the reaction conditions (trifluoroacetic acid in deuteriochloroform). cdnsciencepub.com

Photochemical reactions can also induce rearrangements. While not specific to this compound, other substituted nitrosobenzenes have been shown to undergo photoinduced rearrangements. sci-hub.se Given that nitroso compounds are intermediates in the reduction of nitro compounds, this points to a potential, though speculative, reaction pathway under photochemical conditions. The steric hindrance from the three methyl groups in this compound would likely play a significant role in the feasibility and outcome of any potential rearrangement. pw.edu.pl

Influence of Methyl Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the presence of its three methyl substituents. These groups, particularly the two positioned ortho to the nitro functional group, exert a combination of electronic and steric effects that dictate the molecule's chemical behavior. The interplay between these factors is complex, leading to unique reactivity patterns when compared to simpler nitroaromatics like nitrobenzene or nitrotoluene.

The primary influence of the methyl groups is steric. The significant bulk of the two ortho-methyl groups forces the nitro group to twist out of the plane of the benzene ring. X-ray crystallography studies have determined this dihedral angle to be approximately 66° researchgate.net. This loss of coplanarity has a crucial consequence known as steric inhibition of resonance. The electron-withdrawing mesomeric (-M) effect of the nitro group, which deactivates the aromatic ring towards electrophilic attack, is substantially diminished because the p-orbitals of the nitro group can no longer effectively overlap with the π-system of the ring researchgate.netpw.edu.pl. While this effect would suggest an increase in reactivity compared to a hypothetical planar counterpart, the steric bulk also shields the aromatic ring and the nitro group itself from the approach of reagents, often becoming the dominant factor controlling reaction rates pw.edu.plgoogle.com.

Electronically, the three methyl groups are weakly electron-donating through an inductive effect (+I), which tends to increase the electron density of the aromatic ring and activate it towards electrophilic substitution. The rate of nitration for methylbenzenes, for instance, generally increases with the number of methyl groups present mdpi.com. However, in this compound, this activating effect is counteracted by the strong deactivating nature of the nitro group and the overarching steric effects. While steric inhibition of resonance lessens the deactivating impact of the nitro group, the steric hindrance presented by the methyl groups can overshadow this, impeding the approach of an incoming electrophile pw.edu.pl.

This dual influence is clearly demonstrated in various chemical reactions.

Reactivity in Electrophilic Aromatic Substitution

In electrophilic substitution reactions, the steric hindrance from the methyl groups can be a decisive factor. While the activating nature of the methyl groups and the reduced deactivation of the twisted nitro group make the ring somewhat susceptible to attack, the physical barrier presented by the substituents is significant. For example, during the halogenation of various nitroarenes, this compound showed a slight decrease in deactivation from the nitro group, an effect attributed to the steric inhibition of resonance. However, this was largely counteracted by the increased difficulty for the reagent to approach the reaction center pw.edu.pl.

The following table shows the relative efficiency of nitration for various methylbenzenes, illustrating the activating effect of methyl groups on the parent arene.

| Substrate | Product | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | Nitrobenzene | 4 | 85 | mdpi.com |

| Toluene | 2-Nitrotoluene (B74249) / 4-Nitrotoluene | 3 | 62 | mdpi.com |

| m-Xylene | 4-Nitro-m-xylene | 3 | 74 | mdpi.com |

| Mesitylene | This compound | 2 | 84 | mdpi.com |

Reactivity of the Nitro Group

The steric environment created by the ortho-methyl groups has a profound impact on reactions involving the nitro group itself, most notably its reduction to an amine. The bulky substituents physically hinder the approach of a reducing agent to the nitrogen center. This effect is powerful enough to allow for the selective reduction of less hindered nitroaromatics in the presence of this compound. In a competitive hydrogenation experiment using a ruthenium complex as the catalyst, nitrobenzene was almost entirely converted to aniline before any significant reduction of this compound occurred google.com.

The following table summarizes the results of a competitive hydrogenation, demonstrating the significantly lower reactivity of this compound's nitro group due to steric hindrance.

| Time (minutes) | Nitrobenzene Conversion (%) | This compound Conversion (%) | Reference |

|---|---|---|---|

| 30 | 23 | 0 | google.com |

| 60 | 46 | 0 | google.com |

| 120 | 82 | ~1 | google.com |

| 180 | 95 | ~2 | google.com |

In another study examining the retardation of radical polymerization, nitromesitylene was found to be a less effective retardant than nitro-compounds with fewer or no ortho-methyl groups, such as 2-nitrotoluene. This suggests that the steric shielding of the nitro group by two ortho-methyl groups reduces its ability to interact with and trap radical species, thereby diminishing its retarding properties pw.edu.pl.

Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H and ¹³C NMR spectra of 2-Nitromesitylene provide definitive information about its carbon-hydrogen framework. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus. libretexts.org

In the ¹H NMR spectrum of this compound, the signals are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The molecule's symmetry results in a simplified spectrum. The two aromatic protons are chemically equivalent and appear as a single signal. The three methyl groups give rise to two distinct signals: one for the two equivalent methyl groups positioned ortho to the nitro group and another for the single methyl group in the para position. A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows signals at approximately 6.91 ppm for the aromatic protons, 2.31 ppm for the para-methyl group, and 2.27 ppm for the two ortho-methyl groups. chemicalbook.com

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups. Aromatic carbons typically resonate between 100-150 ppm. compoundchem.comoregonstate.edu The carbon atom directly bonded to the electron-withdrawing nitro group is significantly deshielded and appears further downfield. The carbons bearing the methyl groups and the unsubstituted aromatic carbons appear at distinct, upfield positions relative to the nitro-substituted carbon. The methyl group carbons are highly shielded and appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic C-H (2H) | 6.91 | chemicalbook.com |

| ¹H | para-CH₃ (3H) | 2.31 | chemicalbook.com |

| ¹H | ortho-CH₃ (6H) | 2.27 | chemicalbook.com |

| ¹³C | C-NO₂ | ~150 | General Range |

| ¹³C | C-CH₃ (ortho, para) | ~135-140 | General Range |

| ¹³C | C-H (aromatic) | ~130 | General Range |

| ¹³C | CH₃ (ortho, para) | ~20-22 | General Range |

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate reaction mechanisms involving radical intermediates. ¹⁵N-CIDNP, specifically, is employed to study nitration reactions by observing the polarization of ¹⁵N nuclei. The observation of non-Boltzmann signal intensities (emission or enhanced absorption) in the ¹⁵N NMR spectrum is considered definitive proof of a radical pair mechanism. nih.gov

In the context of nitration, the mechanism often involves the formation of a radical pair consisting of a nitrogen dioxide radical (•NO₂) and an organic radical derived from the substrate. nih.govnih.gov The recombination of these radicals within a solvent cage leads to the formation of the nitrated product. This process creates a nuclear spin polarization, resulting in emissive signals for the nitrogen nucleus in the final product. nih.govresearchgate.net Therefore, ¹⁵N-CIDNP studies can be used to confirm the radical character of the nitration of aromatic compounds. nih.gov While this technique is well-established for studying the nitration of phenols and other reactive aromatics, it serves as a critical tool for elucidating the mechanistic pathways of nitration reactions in general. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present and information about the molecular structure. kurouskilab.com

The vibrational spectra of this compound are intrinsically linked to its unique molecular structure. A key structural feature is the significant steric hindrance between the nitro (NO₂) group and the two flanking methyl (CH₃) groups at the ortho positions. This steric repulsion forces the nitro group to twist out of the plane of the benzene (B151609) ring.

The nitro group is a strong chromophore in vibrational spectroscopy, exhibiting intense and highly characteristic absorption bands in the IR spectrum. spectroscopyonline.com For aromatic nitro compounds like this compound, two specific N-O stretching vibrations are of primary diagnostic importance. orgchemboulder.comorgchemboulder.com

Asymmetric NO₂ Stretch (ν_as): This mode involves the two N-O bonds stretching out of phase. It gives rise to a strong absorption band typically found in the range of 1550–1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric NO₂ Stretch (ν_s): In this vibration, the two N-O bonds stretch in phase. It results in another strong absorption, generally appearing at a lower frequency, in the region of 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The presence of this pair of intense bands is a reliable indicator of the nitro group. spectroscopyonline.com Other vibrations, such as the C-N stretch and various bending or scissoring modes of the NO₂ group (e.g., around 850 cm⁻¹), also appear in the spectrum but are often less intense or may overlap with other absorptions. spectroscopyonline.com

Table 2: Characteristic Infrared Frequencies for the Aromatic Nitro Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Asymmetric Stretch (ν_as) | 1550 - 1475 | Strong | orgchemboulder.comorgchemboulder.com |

| Symmetric Stretch (ν_s) | 1360 - 1290 | Strong | orgchemboulder.comorgchemboulder.com |

| Scissoring Bend | ~850 | Medium | spectroscopyonline.com |

Mass Spectrometry Techniques for this compound and Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry provides information on its molecular weight and yields a characteristic fragmentation pattern that aids in structural confirmation.

The molecular weight of this compound is 165.19 g/mol . nist.gov In an EI mass spectrum, the parent molecular ion (M⁺•) is observed at m/z = 165. The fragmentation of this ion provides structural clues. Key fragmentation pathways for this compound include:

Loss of an oxygen atom: A peak at m/z 149 corresponds to the [M-O]⁺• ion.

Loss of a hydroxyl radical: A prominent peak is often observed at m/z 148, corresponding to the [M-OH]⁺ ion, likely formed through a rearrangement involving an ortho-methyl group. chemicalbook.com

Loss of nitric oxide: A fragment at m/z 135 represents the loss of •NO, forming the [M-NO]⁺ ion.

Loss of the nitro group: The cleavage of the C-N bond results in the loss of •NO₂, yielding the mesityl cation at m/z 119 ([M-NO₂]⁺).

Further fragmentation: Subsequent fragmentation of these ions leads to other characteristic peaks, such as those at m/z 91 (potentially a tropylium ion formed via rearrangement) and m/z 77 (phenyl cation). chemicalbook.com

The base peak in the spectrum, the most intense signal, is often the fragment at m/z 148, indicating the stability of the ion formed after hydroxyl loss. chemicalbook.com

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Reference |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺• (Molecular Ion, M⁺•) | chemicalbook.comnist.gov |

| 148 | [M - OH]⁺ | chemicalbook.com |

| 135 | [M - NO]⁺ | chemicalbook.com |

| 120 | [M - NO₂ - H]⁺ or [M - CH₃ - O]⁺ | chemicalbook.com |

| 119 | [M - NO₂]⁺ (Mesityl cation) | chemicalbook.com |

| 91 | [C₇H₇]⁺ (Tropylium ion) | chemicalbook.com |

| 77 | [C₆H₅]⁺ (Phenyl cation) | chemicalbook.com |

X-ray Crystallography and Solid-State Studies

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of this compound in the solid state. These studies provide detailed insights into the molecule's conformation, the effects of steric hindrance on its geometry, and the nature of the interactions that govern its crystal packing.

The crystal structure of this compound was determined through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the orthorhombic system. iucr.org The unit cell contains four molecules of this compound. iucr.org Detailed crystallographic data obtained from these studies are summarized in the table below. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimension (a) | 15.14 Å |

| Unit Cell Dimension (b) | 8.41 Å |

| Unit Cell Dimension (c) | 7.26 Å |

| Volume of Unit Cell | 923.8 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.180 g/cm³ |

A defining feature of the molecular structure of this compound is the significant deviation from planarity caused by intramolecular steric strain. Detailed X-ray investigation has shown that the nitro group is twisted out of the plane of the aromatic ring by a substantial angle of 66° around the C-N bond. iucr.orgiucr.org

This pronounced twisting is a direct consequence of the severe steric hindrance between the oxygen atoms of the nitro group and the bulky methyl groups positioned at the ortho positions (C1 and C3) of the mesitylene (B46885) ring. In contrast, a simpler molecule like nitrobenzene (B124822), which lacks these adjacent methyl groups, is observed to be completely planar. iucr.org The steric repulsion in this compound forces the nitro group to rotate out of the ring plane to achieve a more stable, lower-energy conformation. This "steric inhibition of resonance" reduces the electronic conjugation between the nitro group's π-orbitals and the aromatic π-system. iucr.org Despite this major twist, the benzene ring itself remains essentially planar.

The packing of this compound molecules in the crystal lattice is governed by a combination of weak intermolecular forces, as there are no strong hydrogen bond donors present in the structure.

Intermolecular Interactions: The arrangement of molecules in the solid state is primarily stabilized by van der Waals forces. The crystallographic analysis has identified the shortest intermolecular distances, which provide insight into the nature of the crystal packing. iucr.org

The shortest contact between an oxygen atom of a nitro group and a carbon atom of an adjacent molecule is 3.29 Å. iucr.org

The closest oxygen-oxygen distance between neighboring molecules is 3.66 Å. iucr.org

The shortest carbon-carbon contact between molecules is 3.67 Å. iucr.org

These distances are indicative of typical van der Waals interactions. The perpendicular distance between the planes of the aromatic rings of adjacent molecules is 3.63 Å, suggesting weak π-π stacking interactions may also contribute to the stability of the crystal lattice. iucr.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modeling the behavior of 2-Nitromesitylene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a valuable and widely used method for studying nitroaromatic compounds due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT is employed to investigate ground state properties, reaction mechanisms, and spectroscopic parameters. researchgate.netrsc.org For instance, studies on nitrobenzene (B124822) derivatives have utilized DFT calculations to gain insight into their chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In the context of reactivity, DFT has been combined with spectroscopic methods to investigate the hydrogenation of nitroaromatic compounds on metal catalysts. nih.gov Such studies provide a molecular-level understanding of reaction mechanisms, for example, whether the reaction proceeds via direct N-O bond dissociation or requires hydrogen attack to activate the nitro group. nih.gov

Representative DFT Calculation Parameters for Nitroaromatics

| Parameter | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Nitrogen Chemical Shifts | B3LYP | 6-311G | Calculation of ¹⁵N NMR chemical shift tensors in nitromesitylene. | nih.gov |

| Decomposition Energetics | M06-2X | def2-TZVP | Calculation of activation energies for thermal decomposition pathways. | acs.org |

| Reaction Mechanisms | (Various) | (Various) | Investigation of nitrobenzene hydrogenation on metal surfaces. | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. A comparative study on nitrobenzene derivatives evaluated different levels of theory for calculating ¹⁵N chemical shifts. nih.gov It found that calculations at the Hartree-Fock (HF) level were in poor agreement with experimental values. nih.gov

However, higher-level ab initio methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), provided results that were in much better agreement with experimental data and were comparable in quality to those from DFT (B3LYP) calculations. nih.govcsic.es For nitrobenzene, a closely related molecule, multi-state second-order perturbation theory (MS-CASPT2) based on a complete active space self-consistent field (CASSCF) wave function has been used to accurately calculate vertical excitation energies. researchgate.net These high-level methods are computationally more demanding but can provide benchmark data for more complex systems. researchgate.net

Molecular Modeling and Simulations

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models are crucial for understanding its unique structural and electronic properties.

The most significant structural feature of this compound is the severe steric hindrance between the nitro group and the two flanking methyl groups at the ortho positions. dss.go.th This steric repulsion forces the nitro group to twist significantly out of the plane of the benzene (B151609) ring. researchgate.netcdnsciencepub.com

A detailed X-ray crystallographic investigation determined this dihedral angle (the angle between the plane of the NO₂ group and the plane of the aromatic ring) to be 66°. researchgate.netcdnsciencepub.com This large twist angle minimizes the steric strain but has profound consequences for the molecule's electronic structure, as it disrupts the π-system conjugation between the nitro group and the ring. researchgate.netcdnsciencepub.com This phenomenon is known as steric inhibition of resonance. researchgate.netcdnsciencepub.com

Conformational Data for this compound

| Parameter | Value | Method | Consequence | Reference |

|---|---|---|---|---|

| C(ring)-N-O₂ Twist Angle | 66° | X-ray Crystallography | Steric inhibition of resonance | researchgate.netcdnsciencepub.com |

| Dominant Interaction | Steric Repulsion | Computational Analysis | Twisting of the nitro group relative to the aromatic ring | researchgate.netdss.go.th |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nobelprize.orgyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.com

In nitroaromatic compounds, the electronic structure is characterized by the interaction between the orbitals of the benzene ring and those of the electron-withdrawing nitro group. researchgate.net For a planar molecule like nitrobenzene, this interaction lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack or reduction. researchgate.net

However, in this compound, the 66° twist between the nitro group and the aromatic ring significantly reduces the orbital overlap. researchgate.netcdnsciencepub.com This steric inhibition of resonance lessens the electronic communication between the two moieties. researchgate.net Consequently, the LUMO is not stabilized to the same extent as in a planar nitroaromatic compound, which affects the molecule's redox properties. dss.go.th Similarly, the characteristic vibration frequencies of the NO₂ group are altered due to this decreased resonance interaction. cdnsciencepub.com

Computational methods are extensively used to study the thermodynamics and kinetics of chemical reactions involving nitroaromatics, particularly their decomposition and hydrogenation. nih.govntnu.no DFT calculations can map out potential energy surfaces for various reaction pathways, allowing for the determination of activation energies (ΔE‡) and reaction free energies (ΔG). acs.org

For example, studies on the unimolecular decomposition of related energetic materials like picric acid derivatives investigate several potential initiation steps, including C–NO₂ bond homolysis, hydrogen transfer, and NO₂–ONO isomerization. acs.orgntnu.no By calculating the energy barriers for each pathway, researchers can predict the most likely decomposition mechanism under different conditions. acs.org While C–NO₂ homolysis is often considered a primary initiation step in nitroaromatic decomposition, other pathways can have lower activation energies, especially in substituted nitrobenzenes. ntnu.no These computational insights are crucial for assessing the stability and safety of energetic materials. researchgate.net

Application of Computational Thermodynamics to Nitroaromatic Reactions

| Reaction Type | Computational Goal | Key Parameters Calculated | Example System | Reference |

|---|---|---|---|---|

| Unimolecular Decomposition | Identify initiation mechanism | Activation Energy (ΔE‡), Bond Dissociation Energy (BDE) | Picric Acid Derivatives | acs.orgntnu.no |

| Catalytic Hydrogenation | Elucidate reaction pathway | Adsorption Energies, Transition State Energies | Nitrobenzene on metal surfaces | nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. scispace.commdpi.comnih.gov These models are widely used to predict the characteristics of new or untested chemicals, including the toxicity of nitroaromatic compounds. scispace.commdpi.comoup.com The fundamental principle of QSAR/QSPR is to link molecular descriptors—numerical values that characterize a molecule's structure—to an observed property through a mathematical equation. nih.gov

For nitroaromatic compounds, QSAR models have been developed to predict various toxicological endpoints, such as carcinogenicity and acute toxicity (LD50), by linking them to structural and quantum-chemical descriptors. scispace.comoup.com Descriptors can range from simple constitutional and topological indices to more complex quantum-chemical parameters like hyperpolarizability and the energy of molecular orbitals. oup.comdergipark.org.trdergipark.org.tr The development of these models often involves statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as artificial neural networks (ANN). scispace.comnih.govscispace.com The quality and predictive power of these models are rigorously assessed through internal and external validation techniques. oup.comscispace.com

QSAR/QSPR models are particularly useful for predicting the reactivity of nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and, consequently, the reactivity of the molecule. dergipark.org.tr

A key descriptor used in predicting the reactivity of nitroaromatics is the energy of the lowest unoccupied molecular orbital (ELUMO). Studies have shown a strong correlation between ELUMO and the rate of reductive transformation of substituted nitrobenzenes. nih.gov A lower ELUMO value indicates that the molecule is a better electron acceptor, which generally corresponds to higher reactivity in reduction reactions. One study on the reduction of monosubstituted nitrobenzenes found that ELUMO could explain 99% of the variability in reaction rates. nih.gov

Synthetic Accessibility (SA) is a critical consideration in drug discovery and chemical research, used to estimate how easily a molecule can be synthesized. synthiaonline.comeurekaselect.com A Synthetic Accessibility Score (SAScore or SAscore) is often calculated to filter large virtual libraries of compounds, prioritizing those that are synthetically feasible for further investigation. synthiaonline.comresearchgate.netrsc.org

Modern SA scoring methods are typically based on analyzing the molecular structure for features that make synthesis difficult. researchgate.net These methods combine two main components:

Fragment Contribution: The molecule is broken down into smaller fragments. The frequency of these fragments in large databases of known, synthesized molecules (like PubChem) is analyzed. Fragments that appear frequently are considered easy to obtain, while rare fragments are penalized, increasing the difficulty score. researchgate.netrsc.org

The final SAscore is typically scaled on a range (e.g., 1 to 10), where a lower score indicates that a molecule is easier to synthesize and a higher score suggests significant synthetic challenges or even infeasibility. synthiaonline.comresearchgate.net Machine learning models, including deep belief networks and support vector machines, are also employed to predict synthetic accessibility, often by training on data from retrosynthetic analysis programs or large reaction databases. rsc.orgneurosnap.aix-chemrx.comacs.org These approaches can predict the number of synthetic steps required to produce a target molecule from available starting materials. synthiaonline.comx-chemrx.com

For this compound, an SAscore would be calculated by fragmenting its structure (1,3,5-trimethyl-2-nitrobenzene) and evaluating the prevalence of these fragments in chemical databases, while also penalizing for any structural complexity.

Table 1: Synthetic Accessibility Score (SAscore) Interpretation

| SAscore Range | Interpretation | Rationale |

|---|---|---|

| 1 - 4 | Easy to Synthesize | The molecule is likely composed of common fragments and has low structural complexity. It may be commercially available or require few synthetic steps. synthiaonline.comresearchgate.net |

| 5 - 7 | Moderately Difficult | The molecule may contain less common fragments or have moderate structural complexity, such as multiple functional groups or some stereochemistry. researchgate.net |

| 8 - 10 | Very Difficult to Synthesize | The molecule likely contains rare or exotic structural motifs, has high molecular complexity (e.g., complex ring systems, many stereocenters), and is predicted to require a long and complex synthetic route, or may even be unfeasible to make. synthiaonline.comresearchgate.net |

Mentioned Compounds

Applications and Role As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

2-Nitromesitylene serves as a versatile building block in the synthesis of more complex organic molecules. guidechem.com Its unique structure, featuring a nitro group ortho to two methyl groups on a benzene (B151609) ring, provides a strategic starting point for various chemical transformations.

This compound is a key intermediate in the production of certain pharmaceutical compounds. chemicalbook.comfrontiersin.org A notable application is in the synthesis of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, a medication used in the treatment of HIV. ctump.edu.vn The synthesis of Rilpivirine involves the nitration of mesitylene (B46885) to produce this compound as an important intermediate. ctump.edu.vn The reduction of the nitro group in this compound to an amino group is a critical step, yielding 2,4,6-trimethylaniline (B148799), which is a precursor to more complex heterocyclic structures found in pharmaceuticals. mdpi.comlookchem.com

The general utility of nitroaromatic compounds like this compound in medicinal chemistry stems from the fact that the nitro group can be readily transformed into a variety of other functional groups, most importantly the amino group. acs.org This conversion opens up pathways to a wide array of bioactive amines and their derivatives, which are in high demand within the pharmaceutical industry. frontiersin.org

While direct and extensive documentation of this compound's role in agrochemical synthesis is not as prevalent as in pharmaceuticals, its derivatives are utilized in this sector. The reduction product of this compound, 2,4,6-trimethylaniline, serves as an intermediate for pesticides. lookchem.com The structural motifs derived from this compound can be incorporated into molecules designed for crop protection.

Historically and currently, nitroaromatic compounds have been fundamental in the synthesis of dyes and pigments. guidechem.comresearchgate.net this compound, through its conversion to 2,4,6-trimethylaniline, serves as a precursor for the production of various dyes. lookchem.com The resulting aniline (B41778) derivative can be diazotized and coupled with other aromatic compounds to create azo dyes, a significant class of colorants.

Precursor in Agrochemical Synthesis

Precursor for High Energy Materials Research

This compound and its derivatives are subjects of study in the field of high-energy materials. The presence of the nitro group, a known explosophore, on the aromatic ring makes these compounds candidates for energetic applications. ntnu.no

The thermal stability and decomposition of nitroaromatic compounds are critical areas of research for understanding their behavior as energetic materials. ntnu.no The decomposition of compounds similar to this compound, such as nitrobenzene (B124822), can proceed through several pathways, including the cleavage of the C-NO2 bond. acs.orgnih.gov Studies on related molecules like picric acid and its methylated derivatives investigate decomposition pathways such as C-NO2 bond homolysis, hydrogen transfer, and NO2-ONO isomerization. ntnu.no The steric hindrance provided by the methyl groups in this compound can influence its thermal stability by affecting the planarity of the nitro group with the benzene ring, which in turn can alter the resonance stabilization and the energy required for decomposition. researchgate.net

The decomposition of energetic materials is a complex process that can be initiated by thermal energy. ntnu.no For nitroaromatic compounds, the initial step is often the breaking of the carbon-nitro bond. ntnu.no

Development of Sensors and Functional Materials

This compound serves as a crucial intermediate in the synthesis of more complex molecules that are utilized in the development of sensors and functional materials. While not always a direct component in the final application, its structural properties and chemical reactivity make it a valuable starting point for creating specialized compounds.

The primary route through which this compound contributes to this field is via its reduction to 2,4,6-trimethylaniline. lookchem.com This aniline derivative is a versatile precursor for a variety of functional materials, including dyes and polymers. lookchem.comopenaccessjournals.com The conversion of this compound to 2,4,6-trimethylaniline is a well-established synthetic transformation, often achieved through catalytic hydrogenation or using reducing agents like iron powder in acidic conditions. lookchem.commdpi.com

One notable application of a derivative of this compound is in the field of chemical sensors. Specifically, this compound has been used as a control compound in the development of a photonic crystal sensor for the detection of 2,4,6-trinitrotoluene (B92697) (TNT). In this context, the sensor's selectivity was tested against a range of similar compounds, including this compound, to ensure it could specifically identify TNT. This demonstrates the importance of this compound in the validation and calibration of sensors designed for detecting structurally related nitroaromatic compounds.

Furthermore, the derivatives of this compound, such as 2,4,6-trimethylaniline, are employed in the synthesis of specialized polymers and dyes. lookchem.comwikipedia.org For instance, 2,4,6-trimethylaniline is a precursor to Acid Blue 129, a dye used in histochemistry. lookchem.com The properties of such dyes, derived from the mesitylene core, can be tailored for specific sensing applications, where changes in color or fluorescence in response to an analyte are required. The bulky trimethyl-substituted phenyl group, originating from this compound, can influence the photophysical properties and solubility of the final functional material.

The synthesis of various functional materials often begins with the nitration of mesitylene to produce this compound, which is then converted to other intermediates. orgsyn.orggoogle.com For example, 2-bromo-4,6-dinitromesitylene, which can be synthesized from bromomesitylene through nitration, is a starting material for compounds used in polyamides, polyimides, urethanes, and ureas. google.com This highlights the role of nitromesitylene derivatives in creating a diverse range of polymers with specific functional properties.

Environmental and Biological Impact Research

Environmental Fate and Degradation Mechanisms

The environmental fate of 2-nitromesitylene is determined by various physical, chemical, and biological processes that govern its transformation and persistence in different environmental compartments.